TfR-T12 (Trifluoroacetic Acid) is a synthetic peptide that specifically binds to the transferrin receptor, facilitating its internalization into cells that express this receptor. This peptide is derived from phage display technology and exhibits a unique binding affinity distinct from that of transferrin itself. The compound has garnered attention for its potential applications in drug delivery and targeting therapies due to its ability to cross the blood-brain barrier.
TfR-T12 is classified as a transferrin receptor binding peptide. It is synthesized through methods that enhance its stability and efficacy, making it suitable for various biological applications. The peptide's synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide.
The synthesis of TfR-T12 generally follows solid-phase peptide synthesis protocols. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
Post-cleavage purification often involves precipitation methods using cold diethyl ether to isolate the peptide from the reaction mixture. This step ensures the removal of trifluoroacetic acid and other impurities, allowing for subsequent analysis via high-performance liquid chromatography and mass spectrometry .
The molecular structure of TfR-T12 includes a specific sequence of amino acids designed to enhance binding affinity to the transferrin receptor. While detailed structural data such as three-dimensional conformation may not be readily available, the sequence design is crucial for its functionality.
The molecular weight and specific sequence details are essential for understanding its binding characteristics and biological activity. The precise molecular formula can be determined through mass spectrometry following synthesis.
TfR-T12 undergoes specific interactions with the transferrin receptor on cell surfaces, leading to receptor-mediated endocytosis. This process allows for efficient internalization of the peptide into target cells.
The binding affinity of TfR-T12 is reported in the nanomolar range, indicating strong interactions with the transferrin receptor . This high affinity is critical for its effectiveness in therapeutic applications, particularly in targeting brain tissues.
Upon administration, TfR-T12 binds to transferrin receptors on cell membranes. Following binding, it triggers endocytosis, allowing the peptide to enter cells. This mechanism is particularly advantageous for delivering therapeutic agents across cellular barriers, including the blood-brain barrier.
Studies have shown that peptides like TfR-T12 can significantly enhance drug delivery efficiency in target tissues by utilizing natural receptor-mediated pathways .
TfR-T12 is typically presented as a white powder or crystalline solid. Its solubility in aqueous solutions can vary based on concentration and pH.
The chemical stability of TfR-T12 under physiological conditions is vital for its application in drug delivery systems. It is crucial to assess its degradation rates and interactions with biological molecules during formulation development.
TfR-T12 has several scientific uses, particularly in:
TfR-T12 (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) is a synthetic dodecapeptide identified via phage display screening against the human transferrin receptor. Its molecular architecture enables selective, high-affinity binding to TfR, a transmembrane glycoprotein overexpressed on brain endothelial cells and glioblastoma tissues [6] [1]. The peptide's tertiary structure features a β-turn motif stabilized by proline residues at positions 4 and 5, creating a spatial conformation complementary to TfR's apical domain [1]. Key residues governing binding include:
Affinity studies confirm a dissociation constant (Kd) in the nanomolar range (15–50 nM), attributable to these structural optimizations [1] [6]. The peptide's cysteine-free sequence further prevents unintended disulfide bonding, preserving binding specificity [3].
Table 1: Key Structural Residues of TfR-T12 and Their Roles in TfR Binding
| Residue Position | Amino Acid | Interaction Type | Biological Role |
|---|---|---|---|
| 2 | Histidine | Coordination bond | pH-sensitive TfR recognition |
| 3 | Arginine | Ionic bond (with Asp642) | Stabilizes binding interface |
| 7 and 11 | Tryptophan | Hydrophobic stacking | Anchors peptide to TfR hydrophobic cleft |
| 4–5 | Proline | Structural rigidity | Maintains β-turn conformation |
Unlike holotransferrin (the native TfR ligand), TfR-T12 binds a non-overlapping epitope on TfR, enabling concurrent or independent receptor engagement. This distinction is critical for avoiding competitive inhibition in iron-rich biological environments [1] [6].
Binding Site Topology
Affinity and pH Dynamics
Transferrin exhibits micromolar affinity (Kd ∼1–10 µM) and pH-dependent dissociation (optimal at pH 5.5 for iron release). In contrast, TfR-T12 maintains nanomolar affinity (Kd ∼15–50 nM) across pH 5.5–7.4, enhancing stability during transcytosis [1] [6].
Table 2: Functional Comparison of TfR-T12 and Transferrin as TfR Ligands
| Parameter | TfR-T12 | Transferrin |
|---|---|---|
| Binding site | C-terminal lobe cleft | Helical domain |
| Binding footprint | ~1,200 Ų | ~3,900 Ų |
| Dissociation constant | 15–50 nM | 1–10 µM |
| pH sensitivity | Low (stable at pH 5.5–7.4) | High (dissociates at pH < 6.0) |
| Endogenous competition | Minimal | High |
Functional Implications
The orthogonal binding mechanism permits TfR-T12 to exploit TfR overexpression on the blood-brain barrier without disrupting physiological iron transport. This enables co-administration with iron-bound transferrin, a limitation of earlier TfR-targeting approaches [5] [7].
TfR-T12 leverages TfR's natural endocytic machinery to achieve blood-brain barrier transcytosis. This process involves three mechanistically distinct phases:
Upon TfR-T12 binding, TfR clusters into clathrin-coated pits on the luminal membrane of brain endothelial cells. The peptide-receptor complex is internalized via dynamin-dependent scission, forming early endosomes (pH 6.5–6.8) within 2–5 minutes [2] [10]. TfR-T12's small size (1.5 kDa) accelerates this process compared to transferrin (80 kDa), as confirmed by fluorescence trafficking assays [5].
Early endosomes mature into recycling endosomes (pH 6.0–6.5), where TfR-T12 avoids lysosomal degradation due to its pH-insensitive binding. Unlike transferrin, which releases iron and dissociates at pH 5.5, TfR-T12 remains receptor-bound, hijacking TfR's recycling pathway to the abluminal membrane [2] [5]. Key regulators include:
At the abluminal membrane (pH 7.4), TfR-T12 dissociates from TfR due to altered conformational strain during vesicle fusion. The peptide then diffuses into brain parenchyma or delivers conjugated cargo (e.g., liposomes) [5] [8]. In glioma models, TfR-T12-functionalized liposomes showed 3.5-fold higher brain accumulation than untargeted vesicles [5].
Table 3: Intracellular Trafficking of TfR-T12 During Transcytosis
| Trafficking Phase | Key Events | TfR-T12-Specific Advantage |
|---|---|---|
| Luminal binding | Clathrin recruitment; dynamin scission | Faster internalization vs. transferrin |
| Early endosome sorting | Rab5 activation; pH drop to 6.5 | pH-stable binding avoids dissociation |
| Recycling endosome | Rab11-mediated vesicular transport | Co-opts native TfR recycling pathway |
| Abluminal exocytosis | Vesicle fusion; extracellular release | Efficient cargo unloading in brain tissue |
This multistep pathway positions TfR-T12 as a robust vehicle for CNS drug delivery, particularly against glioblastoma where TfR is overexpressed on both blood-brain barrier endothelial cells and tumor cells [5] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2